molecular formula C21H15NO2 B13133198 2-(3-Methylanilino)anthracene-9,10-dione CAS No. 68469-49-8

2-(3-Methylanilino)anthracene-9,10-dione

Cat. No.: B13133198
CAS No.: 68469-49-8
M. Wt: 313.3 g/mol
InChI Key: IRXDZGXYHBHUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylanilino)anthracene-9,10-dione is a chemical compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The compound’s structure consists of an anthracene-9,10-dione core with a 3-methylanilino substituent, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylanilino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 3-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in the synthesis include ethanol and methanol, which facilitate the reaction and help in the purification of the final product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylanilino)anthracene-9,10-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties. These derivatives are often used in further chemical synthesis and industrial applications .

Scientific Research Applications

2-(3-Methylanilino)anthracene-9,10-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylanilino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, resulting in cytotoxic effects. Additionally, the compound can generate reactive oxygen species (ROS), which further contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylanilino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylanilino group enhances its ability to interact with biological targets and increases its potential for use in various scientific and industrial applications .

Properties

CAS No.

68469-49-8

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

2-(3-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H15NO2/c1-13-5-4-6-14(11-13)22-15-9-10-18-19(12-15)21(24)17-8-3-2-7-16(17)20(18)23/h2-12,22H,1H3

InChI Key

IRXDZGXYHBHUAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.